molecular formula C18H27FN2O2S B2434472 N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 953259-92-2

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2434472
CAS No.: 953259-92-2
M. Wt: 354.48
InChI Key: YITZCJKLOWIDOY-UHFFFAOYSA-N
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyclopentyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzenesulfonamide-based molecules. Examples include:

Uniqueness

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2S/c1-14-12-16(19)6-7-18(14)24(22,23)20-13-15-8-10-21(11-9-15)17-4-2-3-5-17/h6-7,12,15,17,20H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITZCJKLOWIDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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